molecular formula C8H12O3 B1403671 1,1-Diethoxybut-3-yn-2-one CAS No. 25234-85-9

1,1-Diethoxybut-3-yn-2-one

Cat. No.: B1403671
CAS No.: 25234-85-9
M. Wt: 156.18 g/mol
InChI Key: XGLPCTZTKHBEGQ-UHFFFAOYSA-N
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Description

“1,1-Diethoxybut-3-yn-2-one” is a conjugated terminal acetylenic ketone . It reacts with nitrogen and oxygen nucleophiles and gives Michael adducts, in most cases in good to excellent yield .


Synthesis Analysis

The compound reacts with nitrogen and oxygen nucleophiles and gives Michael adducts, in most cases in good to excellent yield . In almost every case the predominant reaction is monoaddition, which leads to the formation of the corresponding β-substituted α,β-unsaturated ketones in a stereospecific fashion .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H12O3 .


Chemical Reactions Analysis

The compound undergoes Diels-Alder reactions with a few conjugated dienes at room temperature and above . The expected cyclohexa-1,4-diene adducts were formed, but they were unstable and aromatized to the corresponding benzene derivatives, which were isolated in low to excellent yield .

Scientific Research Applications

Chemical Reactivity and Synthesis

1,1-Diethoxybut-3-yn-2-one has demonstrated significant chemical reactivity, particularly in Michael addition reactions with nitrogen and oxygen nucleophiles. This results in the formation of β-substituted α,β-unsaturated ketones in a stereospecific manner. The nature of the nucleophile influences the stereochemistry of the reaction, with ammonia and primary amines yielding Z-alkenones, and secondary amines and alcohols yielding E-alkenones (Sengee & Sydnes, 2011).

Formation of Heterocyclic Compounds

The application of this compound extends to the formation of heterocyclic compounds. When reacted with bis-nucleophiles like hydrazine and hydroxylamine, it undergoes secondary reactions leading to the formation of heterocyclic compounds, isolated in excellent yields (Sengee & Sydnes, 2011).

Synthesis of Modified Carbohydrates

In another application, derivatives of this compound were treated with propane-1,3-dithiol, leading to the creation of partly modified carbohydrates in the furanose form. This demonstrates its utility in synthesizing complex organic molecules (Valdersnes et al., 2012).

Biofuel Research

1,1-Diethoxybutane, a related compound, has been studied in the context of biofuel research. Its pyrolysis chemistry was investigated, revealing various oxygenated and hydrocarbon products. This research contributes to understanding the potential of such compounds in next-generation biofuels (Zeng et al., 2019).

Mechanism of Action

Target of Action

1,1-Diethoxybut-3-yn-2-one is a conjugated terminal acetylenic ketone . Its primary targets are nitrogen and oxygen nucleophiles . These nucleophiles play a crucial role in the Michael addition reactions .

Mode of Action

The compound interacts with its targets through Michael addition reactions . In most cases, the predominant reaction is monoaddition . This leads to the formation of the corresponding β-substituted α,β-unsaturated ketones . The stereochemistry of the resulting compounds depends on the nature of the nucleophile .

Biochemical Pathways

The compound is involved in the Diels-Alder reactions . It reacts with a few conjugated dienes at room temperature and above . The expected cyclohexa-1,4-diene adducts are formed, but they are unstable and aromatize to the corresponding benzene derivatives .

Pharmacokinetics

The compound’s reactivity and the rate of its reactions can influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the formation of β-substituted α,β-unsaturated ketones . These are formed in a stereospecific fashion . In some cases, the Michael-addition products are unstable and undergo secondary reactions to form heterocyclic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . For instance, the compound reacts with conjugated dienes at room temperature and above . The rate of reaction is also influenced by the concentration of the reactants .

Future Directions

The compound has been used in various studies and has shown potential in the synthesis of a range of different products including functionalized allylic and homoallylic alcohols, highly substituted furans, amino-substituted furfurals, functionalized triazoles, deoxygenated carbohydrate analogues, various heterocycles, and functionalized 1,3-dithianes . Further studies could explore its reactivity under different conditions .

Biochemical Analysis

Biochemical Properties

1,1-Diethoxybut-3-yn-2-one plays a significant role in biochemical reactions, particularly in the formation of Michael adducts with nitrogen and oxygen nucleophiles . These reactions often result in the formation of β-substituted α,β-unsaturated ketones. The compound interacts with various enzymes and proteins, facilitating the addition of nucleophiles to the carbon-carbon triple bond. This interaction is crucial for the compound’s reactivity and its ability to participate in complex biochemical pathways.

Cellular Effects

This compound has been shown to influence cellular processes by interacting with cellular nucleophiles. This interaction can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form adducts with nucleophiles can lead to changes in cellular function, potentially impacting cell growth and differentiation. Studies have indicated that this compound can modulate the activity of specific enzymes involved in metabolic pathways, thereby influencing overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with nucleophiles, leading to the formation of Michael adducts. This process typically results in the addition of nucleophiles to the α,β-unsaturated ketone, forming stable adducts. The compound’s ability to undergo these reactions is attributed to the electron-withdrawing nature of the ethoxy groups, which enhance the electrophilicity of the carbon-carbon triple bond. This increased reactivity allows this compound to participate in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to air and moisture can lead to hydrolysis and degradation. Studies have shown that the compound’s reactivity can decrease over time, impacting its effectiveness in biochemical assays. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in enzyme activity and gene expression noted over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate enzyme activity and influence metabolic pathways without causing significant toxicity. At higher doses, toxic effects have been observed, including cellular damage and adverse effects on organ function. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound can exert its biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular nucleophiles, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and its utility in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and reactivity with cellular components .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can participate in biochemical reactions. The compound’s localization can impact its activity and function, influencing cellular processes and metabolic pathways .

Properties

IUPAC Name

1,1-diethoxybut-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-7(9)8(10-5-2)11-6-3/h1,8H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLPCTZTKHBEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)C#C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,1-Diethoxybut-3-yn-2-one interact with different nucleophiles? What determines the stereochemistry of the products?

A1: this compound, a conjugated terminal acetylenic ketone, readily undergoes Michael addition reactions with various nitrogen and oxygen nucleophiles. [] This reaction primarily yields monoaddition products, forming β-substituted α,β-unsaturated ketones with specific stereochemistry. Interestingly, the nucleophile's nature dictates the product's stereochemistry. Ammonia and primary amines typically lead to the formation of Z-alkenones. In contrast, secondary amines and alcohols favor the formation of E-alkenones. [] This selectivity highlights the influence of steric and electronic factors on the reaction pathway.

Q2: Can this compound participate in Diels-Alder reactions? What factors influence its reactivity in these reactions?

A2: While this compound itself readily participates in Diels-Alder reactions with conjugated dienes, its corresponding alcohol derivatives (1,1-diethoxy-5-hydroxyalk-3-yn-2-ones) show limited reactivity. [] This difference suggests that the presence of the free hydroxyl group hinders the Diels-Alder process. The reactions typically require elevated temperatures and often result in the formation of benzene derivatives as the final products, likely due to the instability of the initial cyclohexa-1,4-diene adducts. []

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